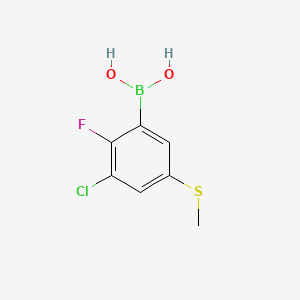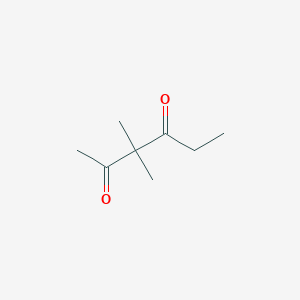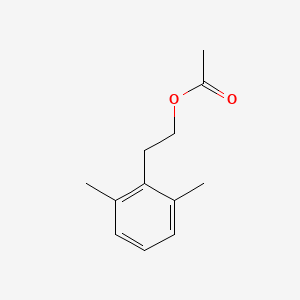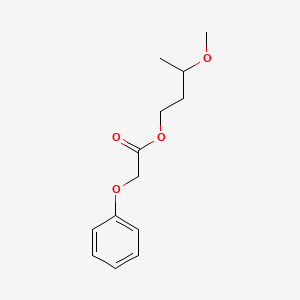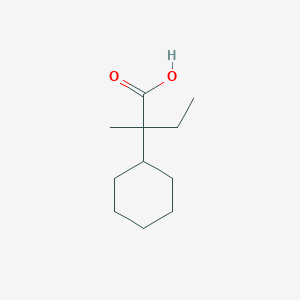![molecular formula C19H20N8O5 B14016649 2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid CAS No. 57963-35-6](/img/structure/B14016649.png)
2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminopterin can be synthesized through a multi-step process involving the reaction of 2,4-diaminopteridine with p-aminobenzoylglutamic acid. The reaction typically involves the use of protective groups to prevent unwanted side reactions and requires careful control of reaction conditions such as temperature and pH .
Industrial Production Methods
Industrial production of Aminopterin involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Aminopterin undergoes various chemical reactions, including:
Oxidation: Aminopterin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Aminopterin into its reduced forms.
Substitution: Aminopterin can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Aminopterin that retain its core structure but have modified functional groups, which can alter its biological activity and chemical properties .
Wissenschaftliche Forschungsanwendungen
Aminopterin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies of cell metabolism and enzyme inhibition.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Wirkmechanismus
Aminopterin exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This inhibition blocks the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines, which are essential for DNA, RNA, and protein synthesis. As a result, Aminopterin effectively halts cell division and growth, making it a potent anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another folic acid derivative that inhibits dihydrofolate reductase but has a different structure and potency.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.
Raltitrexed: A thymidylate synthase inhibitor that also affects folate metabolism.
Uniqueness
Aminopterin is unique in its specific structure and high potency as a dihydrofolate reductase inhibitor. Its ability to inhibit DNA synthesis makes it particularly effective in cancer treatment, although its use is limited by its toxicity .
Eigenschaften
CAS-Nummer |
57963-35-6 |
|---|---|
Molekularformel |
C19H20N8O5 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-[[2-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H20N8O5/c20-16-15-17(27-19(21)26-16)23-8-11(24-15)7-22-10-3-1-9(2-4-10)5-13(28)25-12(18(31)32)6-14(29)30/h1-4,8,12,22H,5-7H2,(H,25,28)(H,29,30)(H,31,32)(H4,20,21,23,26,27) |
InChI-Schlüssel |
IGAXGPWXEIYUIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




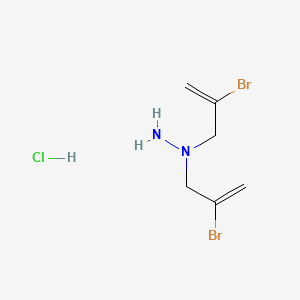
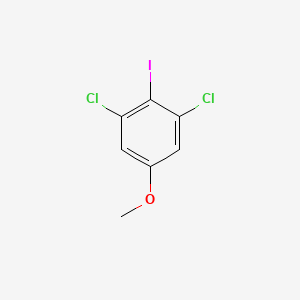
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
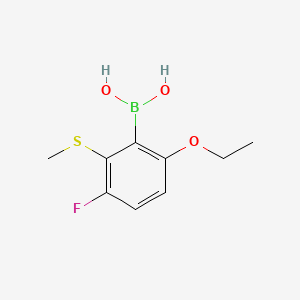
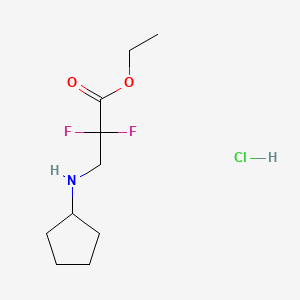
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
